molecular formula C48H42N2O4 B1631972 N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide CAS No. 82953-57-9

N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide

Cat. No. B1631972
CAS RN: 82953-57-9
M. Wt: 710.9 g/mol
InChI Key: NAZODJSYHDYJGP-UHFFFAOYSA-N
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Description

“N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide” is a perylene-based organic photocatalyst . It has a variety of demonstrated uses, including the reduction of aryl halides and the iodoperfluoroalkylation of alkenes .


Molecular Structure Analysis

The π-conjugated perylene skeleton of “N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide” is nearly planar . The molecular formula is C48H42N2O4 .


Physical And Chemical Properties Analysis

“N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide” is a powder with a melting point greater than 300°C . It has an empirical formula of C48H42N2O4 and a molecular weight of 710.86 .

Scientific Research Applications

  • Application in Synthesis and Structures of Li, Fe, and Mo Derivatives

    • Scientific Field : Chemistry
    • Summary of Application : This compound is used in the synthesis of Li, Fe, and Mo derivatives .
    • Methods of Application : The double deprotonation of N,N’-bis (2,6-diisopropylphenyl)-o-phenylenediamine (H2L) with n-BuLi in THF yields the dilithium complex Li2L (thf)3. The reaction of Li2L (thf)3 with FeBr2 (thf)2 and subsequent replacement of the solvent with toluene yield LFe (η6-toluene) .
    • Results or Outcomes : The NMR data, bond lengths obtained from an X-ray diffraction study, and DFT calculations indicate that the diamide ligand L2− undergoes oxidization to a radical ligand L1− .
  • Application in Synthesis and Reactivity of Li and TaMe3 Complexes

    • Scientific Field : Chemistry
    • Summary of Application : This compound is used in the synthesis and reactivity of Li and TaMe3 complexes .
    • Methods of Application : The dilithium complex of N,N’-bis (2,6-diisopropylphenyl)-o-phenylenediamide, [Li2L (thf)3], reacts with TaMe3Cl2 in THF/Et2O to yield [Li (Et2O) (thf)LTaMe3Cl] in which the phenylene backbone of L2− is bound η4 to the Ta centre .
    • Results or Outcomes : This dinuclear species reacts with MeLi to yield the tetramethyltantalum complex [Li (Et2O) (thf)LTaMe4] .
  • Application in Electrochemical and Structural Investigation

    • Scientific Field : Electrochemistry
    • Summary of Application : This compound is used in the electrochemical behaviour and photoreduction of N,N’-bis(2,6-diisopropylphenyl)naphthalene diimide (Dipp2NDI) .
    • Methods of Application : The effects of Li+ and Mg2+ on the electrochemical behaviour and photoreduction of N,N’-bis(2,6-diisopropylphenyl)naphthalene diimide (Dipp2NDI) have been investigated using cyclic voltammetry and UV-vis spectroscopy .
    • Results or Outcomes : Strong cation–anion interactions between Li+ or Mg2+ and [Dipp2NDI]2− result in solvent-dependent electrochemical behaviour .
  • Application in Synthesis of Heavy Alkaline Earth Elements
    • Scientific Field : Chemistry
    • Summary of Application : This compound is used in the synthesis of heavy alkaline earth elements such as calcium, strontium, and barium .
    • Methods of Application : The heavy alkaline earth elements react with two equivalents of N,N’-bis(2,6-diphenyl)formamidine (DippFormH) in the presence of bis(pentafluorophenyl)mercury to afford the bis(formamidinate) species .
    • Results or Outcomes : The reaction yields the bis(formamidinate) species in good to moderate yields .

Safety And Hazards

“N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide” is classified as a combustible solid . The specific safety and hazard information is not available in the search results.

properties

IUPAC Name

7,18-bis[2,6-di(propan-2-yl)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H42N2O4/c1-23(2)27-11-9-12-28(24(3)4)43(27)49-45(51)35-19-15-31-33-17-21-37-42-38(22-18-34(40(33)42)32-16-20-36(46(49)52)41(35)39(31)32)48(54)50(47(37)53)44-29(25(5)6)13-10-14-30(44)26(7)8/h9-26H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZODJSYHDYJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC=C9C(C)C)C(C)C)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide
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N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide
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N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide
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N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide
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N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide
Reactant of Route 6
N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide

Citations

For This Compound
41
Citations
NE Aksakal, Y Chumakov, F Yuksel - Journal of Chemical Crystallography, 2019 - Springer
The crystal structures of N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1) and 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,…
Number of citations: 11 link.springer.com
MA Mattson, TD Green, PT Lake… - The Journal of …, 2018 - ACS Publications
Perylene diimides (PDIs) are a family of molecules that have potential applications to organic photovoltaics. These systems typically aggregate cofacially due to π-stacking interactions …
Number of citations: 17 pubs.acs.org
SK Lee, Y Zu, A Herrmann, Y Geerts… - Journal of the …, 1999 - ACS Publications
The electrochemistry, UV−vis spectrophotometry, photoluminescence, and electrogenerated chemiluminescence (ECL) of perylenedicarboxylic imide, perylenetetracarboxylic diimide (…
Number of citations: 545 pubs.acs.org
P Shi, A Yu, H Zhang, M Duan, W Pu, R Liu - Journal of Petroleum Science …, 2023 - Elsevier
The underground formation of the water-in-oil (W/O) high internal phase emulsion (HIPE) plays an important role in the petroleum exploitation from the low permeation zone in the oil …
Number of citations: 1 www.sciencedirect.com
M Thelakkat, P Pösch, HW Schmidt - Macromolecules, 2001 - ACS Publications
Two series of copolyimides, poly(quinoxaline perylene bisimide)s and poly(quinoxaline perylene bisimide ether)s, carrying quinoxaline units and varying amounts of substituted …
Number of citations: 80 pubs.acs.org
HJ Park, MJ Kim, JB Park, IN Kang… - Bulletin of the …, 2017 - Wiley Online Library
Two perylenediimides ( PDIs ), PT and PT2 , functionalized with thiophene heterocycles on the 1,7‐positions of the bay region were synthesized and utilized in inverted bulk‐…
Number of citations: 3 onlinelibrary.wiley.com
L Li, J Xu, W Luo, K Zhong, X Zhao, Y Hu… - Journal of Materials …, 2023 - pubs.rsc.org
The cathode interface layers are important to improve the performance of organic solar cells (OSCs). In this work, two perylene diimide (PDI) derivatives (2N-PDI and 2NBr-PDI) as …
Number of citations: 0 pubs.rsc.org
L Montesino, JI Martínez… - Advanced Functional …, 2023 - Wiley Online Library
Reconfigurable soft actuators can be programmed to morph into different 3D shapes under the same stimulus exhibiting great potential for adaptive robotic functionalities. Liquid …
Number of citations: 0 onlinelibrary.wiley.com
R De, J De, SP Gupta, I Bala, UK Pandey… - Journal of Materials …, 2023 - pubs.rsc.org
The development of modern technologies has driven a quest for new semiconducting materials in optoelectronics, where self-assembled liquid crystal (LC) materials can play a …
Number of citations: 1 pubs.rsc.org
J Tang, A Ren, Z Zhou, YS Zhao - … Materials and Engineering, 2020 - Wiley Online Library
Organic strongly coupled microcavities are of crucial importance in broad application fields, ranging from creation of Bose–Einstein condensates to control of chemistry reactions. …
Number of citations: 2 onlinelibrary.wiley.com

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